molecular formula C19H22O4 B1249473 trans-Dehydrocrotonin

trans-Dehydrocrotonin

Cat. No.: B1249473
M. Wt: 314.4 g/mol
InChI Key: PHTWCRQCDPNVLQ-WCARXYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Dehydrocrotonin is a natural product found in Croton glabellus, Croton cajucara, and Croton schiedeanus with data available.

Scientific Research Applications

Antidiabetic and Hypolipidemic Effects

  • t-DCTN exhibits antidiabetic effects by reducing hyperglycemia and hypertriglyceridemia in rats, suggesting its potential use in diabetes management (Silva et al., 2001).
  • Another study highlights the hypoglycemic activity of t-DCTN in diabetic rats, showing its effectiveness in lowering blood sugar levels, comparable to the drug glibenclamide (Farias et al., 1997).
  • t-DCTN has also been shown to have a lipid-lowering effect in mice, making it a potential candidate for managing high-fat-diet-induced hyperlipidemia (Silva et al., 2001).

Anti-inflammatory and Antinociceptive Properties

  • The compound demonstrates significant anti-inflammatory and antinociceptive activities in animal models, indicating its potential for treating inflammatory and pain-related conditions (Carvalho et al., 1996).

Antioestrogenic Activity

  • In a study using rats, t-DCTN showed antioestrogenic activity, suggesting its potential application in conditions related to estrogen imbalance (Costa et al., 1999).

Insect Growth Inhibition

  • t-DCTN has been identified as having insect growth inhibitory properties, potentially useful in pest control applications (Kubo et al., 1991).

Cytotoxicity Studies

  • Studies on the cytotoxicity of t-DCTN reveal its potential as an antineoplastic agent, with effects on human lymphocytes and leukemia cells, suggesting its use in cancer therapy (Lemos et al., 2008); (Freire et al., 2003).

Antigenotoxic and Antitumor Activities

Cardiovascular Effects

  • In cardiovascular research, t-DCTN has been shown to influence hemodynamic parameters like blood pressure and heart rate in rats, indicating its potential use in managing cardiovascular conditions (Silva et al., 2005).

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione

InChI

InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15+,16+,17-,19-/m1/s1

InChI Key

PHTWCRQCDPNVLQ-WCARXYILSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C

SMILES

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C

Canonical SMILES

CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C

Synonyms

dehydrocrotonin
trans-dehydrocrotonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dehydrocrotonin
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trans-Dehydrocrotonin
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trans-Dehydrocrotonin
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Reactant of Route 6
trans-Dehydrocrotonin

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